4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3. The purity is usually 95%.
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Scientific Research Applications
Sensing Applications
Colorimetric Sensing of Fluoride Anions A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlighted their application in colorimetric sensing, particularly for fluoride anions. The compound with a 3,5-dinitrophenyl group exhibited a significant color transition in response to fluoride anion concentrations, demonstrating its utility in naked-eye detection of fluoride in solutions. This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, underpinned by density functional theory (DFT) calculations (Younes et al., 2020).
Organic Synthesis
Cyclization Reactions The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines demonstrated the versatility of benzamide derivatives in synthesizing heterocyclic compounds. This process involves gaseous hydrogen chloride, trifluoroacetic acid, or bromine, showcasing a pathway for generating complex organic structures (Kazaryants et al., 2011).
Nickel/Lewis Acid-catalyzed Reactions Research on cyanoesterification and cyanocarbamoylation of alkynes via nickel/Lewis acid cooperative catalysis has opened new avenues for synthesizing beta-cyano-substituted acrylates and acrylamides. This method offers high stereoselectivity and regioselectivity, providing valuable synthetic building blocks for further chemical transformations (Hirata et al., 2010).
Materials Science
Electrochromic Materials Triphenylamine-based polyamides have been explored for their electrochromic properties. These materials exhibit significant electrochemical activity and color changes upon applied voltage, highlighting their potential in electrochromic devices and smart windows (Yang et al., 2020).
Photoluminescent Materials Pyridyl substituted benzamides with enhanced emission properties have been synthesized, showcasing aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. Such compounds are promising for optoelectronic applications, demonstrating significant fluorescence in solution and solid states (Srivastava et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . The downstream effects of this interaction include modulation of cell excitability, which can have various physiological implications .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability . The compound has been found to display nanomolar potency as a GIRK1/2 activator with improved metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of GIRK channels and the subsequent changes in cell excitability . This can potentially influence various physiological processes, such as pain perception, epilepsy, reward/addiction, and anxiety .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may act as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This suggests that it could interact with enzymes, proteins, and other biomolecules involved in the regulation of these channels.
Cellular Effects
As a potential GIRK channel activator, it could influence cell function by modulating the activity of these channels . This could have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
If it acts as a GIRK channel activator, it could exert its effects at the molecular level by binding to these channels and influencing their activity .
Properties
IUPAC Name |
4-cyano-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-7-9-1-3-10(4-2-9)12(15)14-11-5-6-18(16,17)8-11/h1-4,11H,5-6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYANQCVVWUFQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.